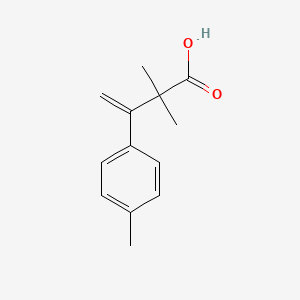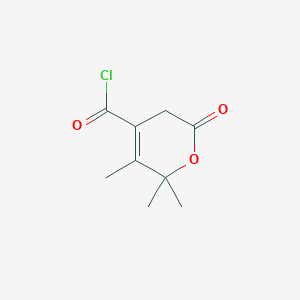
1,7-Cyclododecadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Cyclododecadiyne is an organic compound with the molecular formula C₁₂H₁₆. It is a cyclic alkyne with two triple bonds positioned at the 1 and 7 locations on a twelve-membered carbon ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Cyclododecadiyne can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For example, the reaction of 1,7-dodecadiyne with a suitable catalyst can lead to the formation of the cyclic structure. The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,7-Cyclododecadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to different cyclic hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the triple bonds.
Substitution: Halogenation reactions using halogens or halogenating agents can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions include epoxides, reduced hydrocarbons, and halogenated derivatives. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
1,7-Cyclododecadiyne has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the formation of novel compounds with interesting properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between cyclic alkynes and biological molecules.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may have applications in drug development and delivery.
Mechanism of Action
The mechanism of action of 1,7-Cyclododecadiyne involves its ability to undergo various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
1,5,9-Cyclododecatriene: Another cyclic compound with three double bonds. It has different reactivity and applications compared to 1,7-Cyclododecadiyne.
Cyclooctyne: A smaller cyclic alkyne with one triple bond. It is often used in click chemistry due to its high reactivity.
Cyclododeca-1,5-diyne: A related compound with two triple bonds at different positions.
Uniqueness
This compound is unique due to its specific ring size and the positioning of the triple bonds. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
4641-85-4 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
cyclododeca-1,7-diyne |
InChI |
InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-4,9-12H2 |
InChI Key |
PFEAQLAFRLNENU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CCCCCC#CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)

![(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid](/img/structure/B13831066.png)






